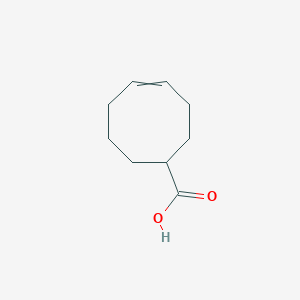

Cyclooct-4-ene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclooct-4-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJSFMMHUAFBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of Cyclooct-4-ene-1-carboxylic acid CAS 4132-72-3

An In-Depth Technical Guide to

Chemical Properties, Synthesis, and Transannular Reactivity[1]

Executive Summary & Technical Metadata

Cyclooct-4-ene-1-carboxylic acid is a functionalized medium-ring cycloalkene characterized by a unique conformational flexibility and significant transannular reactivity.[1] Unlike smaller rings (C5–C6), the eight-membered ring allows for "inside-outside" conformational isomerism, facilitating reactions where functional groups across the ring can interact (transannular effects).[1]

This molecule serves as a critical building block in two high-value domains:

-

Polymer Chemistry: As a monomer for Ring-Opening Metathesis Polymerization (ROMP) to generate polyalkenamers with pendant carboxylic acid groups.[1]

-

Bioorthogonal Chemistry: As the stable cis-precursor used to synthesize trans-cyclooctenes (TCO), the fastest reacting dienophiles known for tetrazine ligations.[1]

1.1 Chemical Identity & CAS Correction

Important Editorial Note: The CAS number 4132-72-3 provided in the topic request corresponds to 1-Isopropyl-2,5-dimethylbenzene.[1][2][3][4][5] The chemical properties and protocols below describe This compound , which is correctly identified by CAS 4103-10-0 .

| Property | Detail |

| IUPAC Name | (Z)-Cyclooct-4-ene-1-carboxylic acid |

| Common Names | 4-Cyclooctenecarboxylic acid; 5-Carboxy-cis-cyclooctene |

| CAS Number | 4103-10-0 (Correct); 4132-72-3 (Mismatch - see note) |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| SMILES | OC(=O)C1CCC=CCCC1 |

| Appearance | Viscous yellow oil or low-melting solid |

| Boiling Point | 118–120 °C (at 0.4 mmHg) [1] |

Physicochemical Profile

The physicochemical behavior of this compound is dominated by the lipophilicity of the carbocyclic ring contrasted with the polarity of the carboxylic acid headgroup.[1]

-

Solubility: Highly soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and alcohols.[1] Sparingly soluble in water unless deprotonated (pH > 5).[1]

-

Acidity (pKa): ~4.8 (typical of aliphatic carboxylic acids).[1]

-

Conformation: The cyclooctene ring exists primarily in a boat-chair conformation.[1] The "Z" (cis) double bond introduces strain, but significantly less than the "E" (trans) isomer.[1] This strain (~5–6 kcal/mol relative to cyclooctane) is the driving force for its reactivity in ring-opening reactions.[1]

Synthesis Strategy: The Nitrile Hydrolysis Route

While ring-expansion of cyclohexanone enamines is a classical route, the most robust laboratory synthesis relies on the functionalization of 1,5-cyclooctadiene (1,5-COD) .[1] This pathway ensures high regioselectivity and scalability.[1]

3.1 Synthesis Workflow Diagram

Figure 1: Synthetic pathway from 1,5-cyclooctadiene to the target acid via nucleophilic substitution and hydrolysis.[1]

3.2 Detailed Protocol

Step 1: Monobromination Selective monobromination of 1,5-COD is achieved using partial hydrobromination or radical bromination followed by reduction.[1] A common method involves treating 1,5-COD with HBr in acetic acid, though controlling mono- vs. di-addition is critical.[1]

Step 2: Cyanation (Nucleophilic Substitution) [1]

-

Reagents: 5-Bromo-1-cyclooctene, Sodium Cyanide (NaCN), DMSO.[1]

-

Conditions: Heat at 60–80°C for 4–6 hours.

-

Mechanism: Standard S_N2 displacement.[1] The secondary bromide is sterically hindered, requiring a polar aprotic solvent (DMSO) to accelerate the nucleophile.[1]

Step 3: Hydrolysis to Acid

-

Reagents: Potassium Hydroxide (KOH), Hydrogen Peroxide (H₂O₂), Ethanol/Water.[1]

-

Procedure:

-

Dissolve the nitrile in EtOH/H₂O.[1]

-

Add excess KOH and H₂O₂ (to generate the hydroperoxide anion, a potent nucleophile for nitrile hydration).[1]

-

Reflux for 12–24 hours to convert the intermediate amide to the carboxylic acid.

-

Workup: Acidify with HCl to pH 1, extract with diethyl ether, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation (bp 118°C @ 0.4 mmHg).

-

Chemical Reactivity: Transannular Interactions

The defining feature of this compound is its ability to undergo transannular reactions .[1] The flexibility of the 8-membered ring allows the C1-carboxyl group and the C4-alkene to approach each other in space (proximity effect), facilitating intramolecular cyclization.[1]

4.1 Iodolactonization

This reaction is a self-validating test for the structural integrity of the 4,5-unsaturated acid.[1] Upon treatment with iodine, the alkene attacks the iodine to form an iodonium ion, which is immediately intercepted by the internal carboxylate oxygen.[1]

Reaction Scheme:

Mechanism & Topology: The reaction typically yields a 9-oxabicyclo[4.2.1]nonan-8-one derivative.[1] This proves the 1,5-relationship (C1 acid, C5 alkene carbon) in the folded conformation.[1]

Figure 2: Mechanistic flow of transannular iodolactonization, highlighting the proximity-driven cyclization.[1]

4.2 Ring-Opening Metathesis Polymerization (ROMP)

The strain in the cyclooctene ring makes this molecule an excellent monomer for ROMP.[1]

-

Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs.[1]

-

Product: Poly(cyclooctenamer) with pendant carboxylic acid groups.[1]

-

Utility: These polymers are strictly linear (if head-to-tail) and can be post-functionalized with biomolecules (peptides, drugs) via the acid group.[1]

Experimental Protocol: Transannular Iodolactonization

Objective: To demonstrate the transannular reactivity of this compound.

Materials:

-

This compound (1.0 equiv)[1]

-

Iodine (I₂, 2.0 equiv)[1]

-

Potassium Iodide (KI, 3.0 equiv)[1]

-

Sodium Bicarbonate (NaHCO₃, saturated aq.[1] solution)

-

Dichloromethane (DCM)[1]

Procedure:

-

Preparation: Dissolve 154 mg (1.0 mmol) of the acid in 10 mL of DCM. Add 5 mL of saturated NaHCO₃ solution. The biphasic mixture ensures the acid exists as the carboxylate at the interface.[1]

-

Iodination: Prepare a solution of I₂ (508 mg) and KI (498 mg) in 10 mL water. Add this dropwise to the stirred reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours in the dark (to prevent radical side reactions).

-

Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the purple iodine color disappears.

-

Extraction: Separate the organic layer.[1][6] Wash the aqueous layer 2x with DCM.[1]

-

Analysis: Dry combined organics over Na₂SO₄ and concentrate.

-

Validation: Analyze via ¹H NMR . The disappearance of the alkene protons (δ 5.6 ppm) and the appearance of a proton alpha to the lactone oxygen (shifted to ~4.5–5.0 ppm) confirms cyclization.[1]

References

-

Cope, A. C., et al. "Cyclooctane Derivatives from Cyclooctanone and Cyclooctene."[1] Journal of the American Chemical Society, vol. 78, no.[1] 20, 1956, pp. 5129–5130.[1] Link[1]

-

Hillmyer, M. A., et al. "Preparation of Hydroxy- and Carboxy-Telechelic Poly(cyclooctene)."[1] Macromolecules, vol. 28, no.[1] 25, 1995, pp. 8662–8667. Link[1]

-

Wu, Y., & Sampson, N. S.[1] "Synthesis of Glycopolymers via Ring-Opening Metathesis Polymerization." Journal of Organic Chemistry, vol. 68, no. 24, 2003, pp. 9154–9156. (Describes coupling of sugars to this acid).

-

Royzen, M., et al.[1] "A Photochemical Synthesis of Functionalized trans-Cyclooctenes." Journal of the American Chemical Society, vol. 130, no.[1] 12, 2008, pp. 3760–3761.[1] (Describes conversion of the cis-acid to the trans-isomer for bioorthogonal use).

Sources

- 1. 2,3,4,6-四-O-苄基-D-吡喃葡萄糖 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,4-Dimethyl-2-(1-methylethyl)benzene | C11H16 | CID 77784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Isopropyl-2,5-dimethylbenzene | 4132-72-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cur.ac.rw [cur.ac.rw]

molecular structure and conformation of cyclooct-4-ene-1-carboxylic acid

An In-Depth Technical Guide to the Molecular Structure and Conformation of Cyclooct-4-ene-1-carboxylic Acid

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclooctene framework is a cornerstone of complex molecule synthesis and a key player in the field of bioorthogonal chemistry. Its unique conformational flexibility, governed by the interplay of ring strain and transannular interactions, presents both challenges and opportunities in molecular design. This guide provides a comprehensive technical exploration of this compound, a derivative that combines the conformational intricacies of the eight-membered ring with the versatile functionality of a carboxylic acid. We will dissect its structural isomers, delve into the energetic landscape of its conformers, and present the definitive experimental and computational methodologies used for its characterization. This document is intended to serve as an authoritative resource for researchers leveraging this molecule in synthetic chemistry, materials science, and targeted drug delivery systems.

Introduction: The Conformational Challenge of the Cyclooctene Ring

The eight-membered carbocyclic ring is one of the most complex and fascinating systems in conformational analysis. Unlike the well-defined chair conformation of cyclohexane, cyclooctane and its derivatives can adopt multiple low-energy conformations, with small energy barriers separating them.[1] The introduction of a double bond in cyclooctene further complicates this landscape.

The cis-cyclooctene isomer is the most stable and readily accessible, typically adopting a strained boat-chair-like conformation. The trans-cyclooctene isomer, however, possesses significant ring strain due to the orthogonal arrangement of the p-orbitals of the double bond. This inherent strain is the driving force behind its remarkable reactivity in strain-promoted cycloaddition reactions, a cornerstone of modern "click chemistry".[2] This high reactivity, particularly in inverse-electron-demand Diels-Alder reactions with tetrazines, has made trans-cyclooctene derivatives invaluable tools for in-vivo imaging and drug target identification.[3][4]

The addition of a carboxylic acid substituent at the allylic C1 position introduces another layer of complexity, influencing the conformational equilibrium of the ring and providing a critical functional handle for conjugation to biomolecules, surfaces, or therapeutic payloads. Understanding the preferred three-dimensional structure of this compound is therefore paramount to harnessing its full potential.

Synthesis and Isomeric Forms

This compound exists as both cis ((4Z)) and trans ((4E)) isomers of the double bond. The synthesis of the more stable cis isomer is well-documented.

Experimental Protocol: Synthesis of (4Z)-Cyclooct-4-ene-1-carboxylic Acid

This protocol is adapted from established literature procedures for the synthesis of the target compound.[5]

Step 1: Saponification of the Ester

-

Combine a solution of ethyl cyclo-oct-4-ene-1-carboxylate (40 parts by weight) with water (100 parts by volume) and sodium hydroxide (21 parts by weight).

-

Heat the mixture under reflux for 2 hours. A precipitate of metallic palladium (from a previous reaction step in the source literature) will form.

-

Allow the autoclave to cool and vent.

Step 2: Isolation and Acidification

-

Remove the metallic precipitate by filtration.

-

Pour the filtrate into water (350 parts by volume).

-

Acidify the solution with excess concentrated hydrochloric acid. (4Z)-Cyclooct-4-ene-1-carboxylic acid will separate as a yellow oil.

Step 3: Extraction and Purification

-

Extract the aqueous mixture with diethyl ether (3 x 200 parts by volume).

-

Combine the organic layers and dry over anhydrous sodium sulphate.

-

Evaporate the ether under reduced pressure to yield the crude cyclo-octene acid. Further purification can be achieved via distillation or chromatography if required.

The synthesis of the trans isomer is more challenging and typically involves a photochemical isomerization of the cis precursor, often using a photosensitizer.[2][6]

Conformational Landscape: A Computational Perspective

Computational chemistry provides powerful insights into the relative stabilities of different conformations.[7][8] For cyclooctene, several conformations are possible, with the four most discussed being chiral and existing as enantiomeric pairs.[9] The relative energetic order for the parent cyclooctene is generally agreed upon as A < B < D < C, with conformation A representing over 96% of the population at room temperature.[9]

The introduction of the C1-carboxylic acid group modifies this landscape. The substituent can exist in an axial or equatorial position relative to the mean plane of the ring. Furthermore, the carboxyl group itself has two planar conformations: syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group.[10] The syn conformation is generally more stable due to favorable intramolecular interactions.[10]

The most stable conformer of (4Z)-cyclooct-4-ene-1-carboxylic acid will therefore be a complex function of:

-

Ring Conformation: A preferred boat-chair-like structure.

-

Substituent Position: A strong preference for the equatorial position to minimize steric 1,3-diaxial interactions.

-

Carboxyl Orientation: A preference for the syn arrangement.

The interplay of these factors determines the molecule's overall shape, polarity, and steric profile.

Logical Flow: Conformational Determination

Caption: Interplay of conformational factors.

Experimental Characterization

A multi-technique approach is essential for the unambiguous structural and conformational characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state structure and dynamics of molecules.[11][12]

-

¹H NMR: The chemical shifts and coupling constants of the olefinic protons (typically around 5.6 ppm) and the proton at C1 are highly sensitive to the dihedral angles and thus the ring's conformation. Variable temperature (VT) NMR experiments can be used to study the energy barriers between different conformers.

-

¹³C NMR: Provides information on the number of unique carbon environments, confirming the molecule's symmetry.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals unambiguously.

-

NOESY: Nuclear Overhauser Effect Spectroscopy can identify protons that are close in space, providing definitive evidence for the preferred conformation (e.g., confirming an equatorial position for the C1 proton through its spatial proximity to other equatorial protons).

| Technique | Information Yielded | Typical Application |

| ¹H NMR | Chemical shifts, coupling constants (J-values) | Dihedral angles, conformational preferences |

| ¹³C NMR | Number of unique carbon signals | Molecular symmetry |

| COSY | ¹H-¹H correlations | Proton connectivity mapping |

| NOESY | ¹H-¹H spatial proximity | Through-space correlations, stereochemistry |

X-Ray Crystallography

X-ray crystallography provides an exact and high-resolution picture of the molecular structure in the solid state.[13] This technique is the gold standard for determining bond lengths, bond angles, and the precise conformation adopted in the crystal lattice.[14]

Experimental Workflow: Single-Crystal X-Ray Diffraction

Caption: Workflow for X-ray crystal structure determination.

The protocol involves:

-

Crystallization: Growing a high-quality single crystal of the compound, which can be the most challenging step.[15]

-

Data Collection: Mounting the crystal in an X-ray diffractometer and collecting the diffraction pattern as the crystal is rotated.[15]

-

Structure Solution: Using the diffraction data to calculate an electron density map of the molecule.

-

Refinement: Fitting the atomic positions to the electron density map to generate the final, precise 3D structure.

Relevance in Drug Development

The unique structural and reactive properties of cyclooctene derivatives make them highly relevant to the pharmaceutical industry.

-

Bioorthogonal Chemistry: As mentioned, trans-cyclooctene derivatives are premier reagents for tetrazine ligations.[2] The carboxylic acid group on this compound serves as a perfect attachment point for linking the strained ring to a drug molecule, antibody, or imaging agent, enabling targeted delivery and in-vivo tracking.

-

Scaffold for Synthesis: The conformationally defined yet flexible eight-membered ring can serve as a novel scaffold for building complex molecules. The orientation of the carboxylic acid substituent, dictated by the ring's conformation, can be used to control the spatial presentation of other functional groups, influencing how a molecule interacts with a biological target like an enzyme or receptor.

-

Prodrugs: The reactivity of the strained alkene can be harnessed in "click-to-release" systems, where a bioorthogonal reaction triggers the release of an active drug molecule at a specific site, potentially reducing side effects.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its conformational behavior is a delicate balance of ring strain, transannular interactions, and substituent effects. A thorough understanding of this landscape, achieved through a synergistic combination of computational modeling and rigorous experimental characterization via NMR and X-ray crystallography, is essential for its effective application. For drug development professionals, the unique reactivity of its trans isomer and the synthetic versatility of its carboxylic acid handle offer exciting opportunities in the design of next-generation targeted therapeutics and advanced diagnostic agents.

References

-

Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Atlantis Press.[Link]

-

PrepChem. (n.d.). Synthesis of cyclo-oct-4-ene-1-carboxylic acid. PrepChem.com.[Link]

-

Hermans, I., et al. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. The Journal of Organic Chemistry, 76(23), 10236–10240. [Link]

-

Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Advances in Engineering Research, 178, 21-26. [Link]

-

Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Semantic Scholar.[Link]

-

Anderson, J. E., et al. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society, 91(24), 6804–6809. [Link]

-

Choi, C. S., & Mattice, W. L. (2009). Conformational properties of cyclooctane: a molecular dynamics simulation study. Journal of Chemical Physics, 131(11), 114502. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum (500 MHz, CDCl₃, 298 K) of an α-cyclocarbonate end-functionalized PCOE. ResearchGate.[Link]

-

Liu, Y., et al. (2005). ¹H NMR titration and quantum calculation for the inclusion complexes of cis-cyclooctene, cis, cis-1, 3-cyclooctadiene and cis, cis-1, 5-cyclooctadiene with beta-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 52(3-4), 217-224. [Link]

-

ResearchGate. (n.d.). X‐Ray crystal structure of photoproduct 23. ResearchGate.[Link]

-

Bergamini, G., et al. (2018). amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells. Chemical Communications, 54(72), 10124-10127. [Link]

-

Anet, F. A. L., & St. Jacques, M. (1966). Nuclear Magnetic Resonance Spectra and Conformations of Substituted Cyclooctanes. Journal of the American Chemical Society, 88(11), 2585–2586. [Link]

-

ChemSynthesis. (n.d.). 4-cyclooctene-1-carboxylic acid. ChemSynthesis.com.[Link]

-

Fox, J. M. (2012). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 16(5-6), 540-546. [Link]

-

Tomarchio, E. G., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. ResearchGate.[Link]

-

Taylor, M. T., et al. (2011). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Journal of the American Chemical Society, 133(47), 19185–19192. [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 225-238. [Link]

-

LibreTexts Chemistry. (2024). 12.9: Chemistry Matters—X-Ray Crystallography. chem.libretexts.org.[Link]

-

University of California, Irvine. (n.d.). Conformational Analysis. chem.uci.edu.[Link]

-

Journal of Pharmacy. (2024). A review on x-ray crystallography and it's applications. journalofpharmacy.com.[Link]

-

Rizzi, A., et al. (2019). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling, 59(8), 3563–3572. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. en.wikipedia.org.[Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. organic-chemistry.org.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Computational assessment of the structural analysis of different cyclooctene isomers | Atlantis Press [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. chem.libretexts.org [chem.libretexts.org]

The Role of Cyclooct-4-ene-1-carboxylic Acid in Bioorthogonal Chemistry

Technical Guide for Researchers & Drug Developers

Executive Summary

In the domain of bioorthogonal chemistry, cyclooct-4-ene-1-carboxylic acid serves as the critical scaffold for generating trans-cyclooctene (TCO) derivatives—the most reactive dienophiles currently available for the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

While the commercially available "this compound" typically exists as the stable, unreactive cis-isomer, it acts as the essential precursor. Once photoisomerized to its high-energy trans-conformer (TCO-acid), it becomes a "spring-loaded" electrophile capable of reacting with 1,2,4,5-tetrazines with second-order rate constants (

This guide details the mechanistic principles, synthesis/activation protocols, and experimental workflows required to utilize this molecule in pre-targeted imaging and antibody-drug conjugate (ADC) activation.

Chemical Basis & Mechanism

1.1 The Isomerization Imperative

The utility of this compound hinges entirely on its stereochemistry.

-

Cis-Isomer (Inactive): The ring strain is minimal (~6 kcal/mol). It is inert toward tetrazines under physiological conditions.

-

Trans-Isomer (Active TCO): The trans-double bond introduces massive ring strain (~29 kcal/mol) because the polymethylene chain must stretch across the double bond. This strain drives the IEDDA reaction, lowering the activation energy significantly.

Critical Note: If you purchase "this compound" from a standard chemical vendor, it is almost certainly the cis-isomer. It must be photoisomerized or purchased as the trans-isomer (TCO) for bioorthogonal applications.

1.2 The IEDDA Reaction Mechanism

The reaction between TCO-acid and a tetrazine is bioorthogonal (inert to biological functional groups) and irreversible.

-

Cycloaddition: The TCO (dienophile) and Tetrazine (diene) undergo a [4+2] cycloaddition.

-

Retro-Diels-Alder: The resulting intermediate eliminates nitrogen gas (

), driving the equilibrium irreversibly forward. -

Tautomerization: The 4,5-dihydropyridazine product tautomerizes to a stable 1,4-dihydropyridazine (or pyridazine upon oxidation).

Visualization: IEDDA Pathway

Caption: The irreversible IEDDA reaction pathway. The release of N2 gas prevents reversibility, ensuring high yield in complex biological milieus.

Experimental Protocols

2.1 Activation of TCO-Acid (Synthesis of TCO-NHS Ester)

To label proteins, the carboxylic acid group must be activated. The N-hydroxysuccinimide (NHS) ester is the standard for amine conjugation (e.g., Lysine residues).

Reagents:

-

Trans-cyclooct-4-ene-1-carboxylic acid (TCO-Acid)

-

TSTU (

-Tetramethyl- -

DIPEA (Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Protocol:

-

Dissolution: Dissolve 10 mg (0.065 mmol) of TCO-Acid in 500 µL anhydrous DMF.

-

Base Addition: Add 3.0 equivalents of DIPEA.

-

Activation: Add 1.2 equivalents of TSTU.

-

Incubation: Stir at Room Temperature (RT) for 1 hour under inert atmosphere (Argon/Nitrogen).

-

Validation: Monitor by TLC or LC-MS. The acid peak should disappear, replaced by the NHS-ester mass (+97 Da).

-

Usage: The resulting TCO-NHS ester solution can be used directly for protein labeling or purified via silica chromatography (if stability allows) or precipitation. Note: TCO-NHS esters are moisture sensitive; store desiccated at -20°C.

2.2 Protein Conjugation Workflow

This protocol describes labeling a monoclonal antibody (mAb) with TCO-Acid (via NHS ester).

Materials:

-

Monoclonal Antibody (1 mg/mL in PBS, pH 7.4).

-

Conjugation Buffer: 1M Sodium Bicarbonate (

), pH 8.5. -

TCO-NHS Ester (prepared above, dissolved in DMSO).

-

Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology:

-

Buffer Exchange (Critical): Ensure the antibody is free of Tris or Glycine (primary amines inhibit reaction). If necessary, dialyze into PBS.

-

pH Adjustment: Add 1/10th volume of 1M

to the antibody solution to raise pH to ~8.5. This deprotonates Lysine -

Addition: Add 10–20 molar equivalents of TCO-NHS ester (from DMSO stock) to the antibody.

-

Constraint: Keep final organic solvent volume <10% to prevent protein precipitation.

-

-

Incubation: Incubate for 60 minutes at RT or 4°C overnight.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1] Incubate for 10 mins.

-

Purification: Apply reaction mixture to a pre-equilibrated Zeba Spin column. Centrifuge at 1000 x g for 2 mins to collect purified TCO-mAb.

Validation (TCO-to-Antibody Ratio):

Quantify the TCO load by reacting a small aliquot of the conjugate with a known excess of a tetrazine-dye (e.g., Tetrazine-Cy5). Measure the decrease in Tetrazine absorbance at 520 nm (or specific

Applications & Kinetic Data

3.1 Pre-Targeted Imaging

Directly labeling antibodies with radioisotopes results in high background radiation due to the long circulation time of mAbs (days).[2] TCO-Acid enables Pre-Targeting :

-

Inject TCO-mAb: The non-radioactive antibody accumulates at the tumor; excess clears from blood.

-

Inject Tetrazine-Radioligand: A small, fast-clearing radioactive tetrazine is injected.

-

In Vivo Click: The tetrazine finds the TCO-mAb at the tumor and reacts instantly. Unreacted tetrazine clears renally within minutes.

Workflow Diagram:

Caption: Decoupling the targeting vector (mAb) from the imaging agent optimizes signal-to-noise ratio.

3.2 Comparative Kinetics

The reactivity of TCO-Acid derivatives depends heavily on the specific tetrazine partner and the solvent environment.

| Dienophile | Reactivity Partner | Rate Constant ( | Stability ( |

| TCO-Acid (Axial) | Diphenyl-Tetrazine | ~20,000 - 50,000 | High |

| TCO-Acid (Equatorial) | Diphenyl-Tetrazine | ~1,000 - 5,000 | Very High |

| Norbornene | Diphenyl-Tetrazine | ~2 | High |

| Cyclooctyne (SCO) | Azide | ~0.1 | High |

Data Source: Blackman et al. (2008), Rossin et al. (2010).

Critical Considerations for Drug Development

4.1 Isomer Stability (The "Dead-End" Risk)

TCO is thermodynamically unstable relative to the cis-isomer.

-

Isomerization: In the presence of thiols (in vivo) or transition metals (copper), TCO can isomerize back to the unreactive cis form.

-

Mitigation: The "Axial" diastereomer of TCO-derivatives (where the substituent is in the axial position) is generally more reactive but can be less stable than the equatorial form. However, modern "conformationally strained" TCOs (sTCO) balance this.

-

Storage: Store TCO-Acid derivatives as silver(I) complexes (e.g., Ag-TCO) to prevent isomerization. The silver is removed by precipitation with NaCl before conjugation.

4.2 Hydrophobicity

The cyclooctene ring is highly lipophilic. Attaching multiple TCO-Acid residues to a protein can cause:

-

Precipitation / Aggregation.

-

Altered pharmacokinetics (increased liver uptake).

-

Solution: Use PEGylated linkers (e.g., TCO-PEG4-Acid) rather than bare TCO-Acid to maintain solubility.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][3][4] Journal of the American Chemical Society, 130(41), 13518-13519. [Link]

-

Rossin, R., et al. (2010). In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Angewandte Chemie International Edition, 49(19), 3375-3378. [Link]

-

Selvaraj, R., & Fox, J. M. (2013). Trans-Cyclooctene — a Stable, Voracious Dienophile for Bioorthogonal Labeling.[5] Current Opinion in Chemical Biology, 17(5), 753-760. [Link]

-

Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels‐Alder (IEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[3] Chemical Society Reviews, 42(12), 5131-5142. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

difference between cis and trans-cyclooct-4-ene-1-carboxylic acid

An In-depth Technical Guide to the Stereoisomers of Cyclooct-4-ene-1-carboxylic Acid: A Comparative Analysis of cis and trans Configurations

Abstract

The cyclooctene scaffold represents the smallest ring system capable of stably accommodating both cis and trans configurations of its endocyclic double bond. This unique structural feature gives rise to profound differences in ring strain, conformational preference, and chemical reactivity between its stereoisomers. This technical guide provides a detailed comparative analysis of cis- and trans-cyclooct-4-ene-1-carboxylic acid, focusing on the fundamental principles that govern their distinct properties. We will explore their conformational landscapes, spectroscopic signatures, synthetic pathways, and, most critically, their divergent reactivity profiles, with a particular emphasis on the role of the highly strained trans-isomer in the field of bioorthogonal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of these important molecular entities.

Introduction: The Significance of Stereoisomerism in Cyclooctenes

Medium-sized rings (8-11 atoms) occupy a unique chemical space where the interplay of angle strain, torsional strain, and transannular interactions dictates molecular geometry and stability. Cyclooctene is a canonical example, where the geometric constraint of the double bond forces the alkyl chain to adopt specific three-dimensional arrangements.

-

cis-Cyclooctene : The cis (or Z) isomer is the thermodynamically more stable of the two.[1] Its double bond geometry is readily accommodated within the flexible eight-membered ring, resulting in relatively low ring strain.

-

trans-Cyclooctene : The trans (or E) isomer is significantly strained because the alkyl chain must span the double bond in a less favorable geometry.[1][2] This high strain energy makes trans-cyclooctene a highly reactive species, a property that has been harnessed for numerous applications.[1]

The addition of a carboxylic acid functional group at the C1 position introduces a site for conjugation and further molecular elaboration, while minimally impacting the core conformational and reactivity differences dictated by the double bond geometry. Understanding these differences is paramount for their strategic application in synthesis and chemical biology.

Structural and Conformational Analysis

The profound dissimilarity in the chemical behavior of cis- and trans-cyclooct-4-ene-1-carboxylic acid originates from their distinct potential energy surfaces and preferred conformations.

Ring Strain and Stability

The primary differentiator is ring strain. The parent cis-cyclooctene has a strain energy of approximately 7.4 kcal/mol, whereas the trans-isomer possesses a much higher strain energy of 16.7 kcal/mol.[1] This ~9.3 kcal/mol difference renders the trans-isomer thermodynamically unstable relative to the cis-isomer and serves as the driving force for its enhanced reactivity. The relief of this strain is a powerful thermodynamic incentive for reactions that saturate the double bond.

Preferred Conformations

Computational and experimental studies have elucidated the preferred conformations for each isomer.

-

cis-Isomer : The flexible cis-cyclooctene ring exists as a mixture of several rapidly interconverting conformers, with the most stable forms described as ribbon-like or belonging to a chair-boat family.[3][4] These conformations effectively minimize torsional and transannular strain.

-

trans-Isomer : The rigid trans-cyclooctene ring has two primary conformations: a lower-energy crown form and a higher-energy half-chair form, with the latter being approximately 5.6-5.9 kcal/mol less stable.[1][5] Crucially, the geometry of the half-chair conformation is pre-distorted towards the transition state of cycloaddition reactions, making it exceptionally reactive.[5][6] Forcing the ring into a half-chair-like geometry, for instance by installing a cis-fused ring, can dramatically accelerate its reaction rates.[5][7]

Experimental Protocol: Saponification of Ethyl cis-cyclooct-4-ene-1-carboxylate [8]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine ethyl cis-cyclooct-4-ene-1-carboxylate (1.0 eq), water, and sodium hydroxide (2.5 eq).

-

Hydrolysis : Heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by TLC until the starting ester is consumed.

-

Work-up : Cool the reaction mixture to room temperature. If any solids (e.g., precipitated palladium from a previous step) are present, remove them by filtration.

-

Acidification : Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH < 2), which will cause the carboxylic acid to precipitate as an oil or solid.

-

Extraction : Extract the acidified mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cis-cyclooct-4-ene-1-carboxylic acid. Further purification can be achieved by distillation or crystallization.

Synthesis of trans-Cyclooct-4-ene-1-carboxylic Acid

Direct synthesis of the strained trans-isomer is challenging. The most common and effective method is the photochemical isomerization of the more stable cis-isomer. [1][9]This process establishes a photostationary state that is typically unfavorable for the trans product. To achieve a high yield, the trans-isomer is selectively removed from the reaction mixture as it forms, thereby driving the equilibrium toward the desired product. This is often accomplished by complexation with silver ions (Ag⁺). [1][10][11] Experimental Protocol: Photochemical Isomerization of the cis-Isomer [10][11]

-

Sensitizer Solution : Prepare a solution of cis-cyclooct-4-ene-1-carboxylic acid and a triplet sensitizer (e.g., ethyl benzoate) in a suitable solvent like cyclohexane.

-

Aqueous Trap : Prepare an aqueous solution of silver nitrate (AgNO₃).

-

Two-Phase System : Combine the organic solution and the aqueous silver nitrate solution in a quartz photoreactor. The trans-isomer is more soluble in the aqueous phase due to complexation with Ag⁺, while the cis-isomer remains primarily in the organic phase.

-

Irradiation : Irradiate the stirred, two-phase mixture with a UV lamp (e.g., a medium-pressure mercury lamp, ~254 nm) at a controlled temperature (e.g., 20 °C). The sensitizer absorbs the light and transfers energy to the cis-alkene, promoting its isomerization to the trans-alkene.

-

Extraction & Isolation : After several hours of irradiation, separate the aqueous layer containing the Ag⁺-trans-isomer complex.

-

Decomplexation : Add an excess of a competing ligand, such as aqueous ammonia (NH₄OH), to the aqueous layer. This displaces the trans-isomer from the silver complex.

-

Final Extraction : Extract the released trans-cyclooct-4-ene-1-carboxylic acid from the aqueous phase using an organic solvent. Dry and concentrate the organic phase to yield the final product.

Reactivity and Applications: A Tale of Two Isomers

The difference in stability and strain between the two isomers leads to a dramatic divergence in their chemical reactivity and utility.

cis-Isomer: The Stable Building Block

cis-Cyclooct-4-ene-1-carboxylic acid behaves as a conventional cycloalkene. Its double bond can undergo standard electrophilic additions (e.g., halogenation, hydroboration), but it is generally unreactive under mild conditions. Its primary utility is as a stable synthetic intermediate or as the precursor to its more reactive trans counterpart.

trans-Isomer: The Bioorthogonal Powerhouse

The high ring strain of trans-cyclooct-4-ene-1-carboxylic acid makes it an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions. This reaction, often termed "click chemistry," typically involves an electron-poor diene, such as a 1,2,4,5-tetrazine. [12] The key features of this reaction are:

-

Extraordinary Speed : The reaction is extremely fast, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹. [6]The rate is driven by the release of the ~9.3 kcal/mol of strain energy in the trans double bond.

-

Bioorthogonality : The reaction is highly selective and proceeds rapidly under physiological conditions (neutral pH, aqueous solution, ambient temperature) without interfering with native biological functional groups. [13]* Catalyst-Free : The reaction does not require any metal catalysts, which can be toxic to biological systems. [12] The carboxylic acid moiety on the trans-cyclooctene (TCO) ring serves as a crucial handle for attaching it to other molecules of interest, such as proteins, drugs, or imaging agents, via standard amide bond coupling chemistry. [14][15]This has made TCO-acid and its derivatives indispensable tools in chemical biology for applications like live-cell imaging, drug targeting, and proteomics. [6]

Conclusion

cis- and trans-cyclooct-4-ene-1-carboxylic acid, while sharing the same molecular formula, are profoundly different molecules. The cis-isomer is a thermodynamically stable, relatively unreactive compound, useful as a synthetic precursor. In stark contrast, the trans-isomer is a high-energy, strained molecule whose reactivity is dominated by the thermodynamic imperative to release this strain. This property has elevated it from a chemical curiosity to a cornerstone of modern bioorthogonal chemistry. For researchers in drug development and chemical biology, understanding the synthesis, handling, and unique strain-driven reactivity of the trans-isomer is essential for leveraging its power in creating precisely targeted molecular tools.

References

-

The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. (2025, August 10). ResearchGate. [Link]

-

The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. (2011, November 13). Moodle@Units. [Link]

-

trans-Cyclooctene. Wikipedia. [Link]

-

Cyclooctene. Wikipedia. [Link]

-

Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. PMC. [Link]

-

Comparison of the reactivities of different TCO derivatives used in ligation reactions. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses Procedure. [Link]

-

trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. PMC, NIH. [Link]

-

(4Z)-1-methylthis compound | C20H32O4. PubChem. [Link]

-

Synthesis of 1, 2, 3, 4 and 5 from cis-cyclooctene (12). Reagents/conditions. ResearchGate. [Link]

-

Cyclooctene is one of the smaller rings that can form a trans alk... (2024, February 11). Study Prep in Pearson+. [Link]

-

Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. (2024, June 6). PMC. [Link]

-

Synthesis of cyclo-oct-4-ene-1-carboxylic acid. PrepChem.com. [Link]

-

Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee. [Link]

-

Cyclohept-4-enecarboxylic acid | C8H12O2. PubChem, NIH. [Link]

-

Enzymatic Process for the Synthesis of cis/ trans -(1 R ,5 R )-Bicyclo[3.2.0]hept- 6-ylidene-acetate: Solvent Effect and NMR Study. ResearchGate. [Link]

-

CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 13C NMR spectrum. ChemAnalyst. [Link]

-

4-cyclooctene-1-carboxylic acid. ChemSynthesis. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]

-

(PDF) Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. ResearchGate. [Link]

-

Tetrazine-triggered release of carboxylic-acid containing molecules for activation of an anti-inflammatory drug. University of Cambridge. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

How to use infrared spectroscopy to distinguish between cis and trans isomers. (2020, December 9). Quora. [Link]

-

Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. (2021, January 27). Bulgarian Chemical Communications. [Link]

-

The features of IR spectrum. NPTEL. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]

- Method for synthesis of long-chain carboxylic acids and alcohols.

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

Sources

- 1. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 2. Cyclooctene is one of the smaller rings that can form a trans alk... | Study Prep in Pearson+ [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclooctene - Wikipedia [en.wikipedia.org]

- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trace.tennessee.edu [trace.tennessee.edu]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]

- 13. broadpharm.com [broadpharm.com]

- 14. interchim.fr [interchim.fr]

- 15. researchgate.net [researchgate.net]

Technical Deep Dive: The Evolution of Cyclooctene Derivatives in Bioorthogonal Chemistry

Executive Summary: The Shift to Inverse Electron-Demand

For decades, the "holy grail" of chemical biology was a reaction that could proceed at physiological conditions—neutral pH, aqueous solvent, 37°C—without interfering with native biochemical processes. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized the field, the toxicity of copper restricted its in vivo utility.[1]

The solution lay in strain . By leveraging the immense ring strain of trans-cyclooctene (TCO), researchers unlocked the Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reaction. This guide analyzes the history, mechanistic evolution, and clinical application of TCO derivatives, moving from the foundational 2008 discovery to modern "click-to-release" therapeutics.

The Mechanistic Core: Why TCO?

Orbital Interactions and Strain

The reactivity of TCO with 1,2,4,5-tetrazines is driven by the Inverse Electron-Demand Diels-Alder (IEDDA) mechanism. Unlike standard Diels-Alder reactions (electron-rich diene + electron-poor dienophile), IEDDA involves:

-

Diene (Tetrazine): Electron-poor (

). -

Dienophile (TCO): Electron-rich (

).

The trans configuration of the cyclooctene ring twists the double bond, preventing coplanarity of the carbons. This introduces approximately 16 kcal/mol of strain energy. This strain raises the energy of the HOMO, narrowing the HOMO-LUMO gap and accelerating the reaction kinetics by orders of magnitude compared to unstrained alkenes.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from reactants to the stable pyridazine adduct.

[2]

The Evolutionary Timeline: Balancing Kinetics and Stability

The history of TCO derivatives is a case study in molecular engineering, trading off between reaction speed (

First Generation: The Fox Discovery (2008)

The Breakthrough: Blackman, Royzen, and Fox (University of Delaware) published the seminal paper describing the reaction between TCO and dipyridyl-s-tetrazine.

-

Key Metric:

.[2][3] -

Significance: This was orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC,

), enabling labeling at nanomolar concentrations.

Second Generation: The Need for Speed (s-TCO)

To push kinetics further for pre-targeting applications (where the window for reaction is limited by clearance rates), researchers introduced a fused cyclopropane ring.

-

Mechanism: The fusion forces the ring into a highly strained "crown" conformation.

-

Key Metric:

.[2][6][7][8][9] -

The Trade-off: The extreme strain made s-TCO susceptible to isomerization to the unreactive cis-isomer in the presence of serum thiols (e.g., albumin), reducing its in vivo half-life.

Third Generation: The Goldilocks Zone (d-TCO)

To solve the stability crisis, the dioxolane-fused TCO (d-TCO) was developed.

-

Design: A cis-dioxolane ring fusion.

-

Benefit: The oxygen atoms reduce the electron density of the alkene slightly (improving stability against thiols) while the ring fusion maintains the strained conformation required for high reactivity.

-

Key Metric:

(in water).[7][8] -

Outcome: High speed combined with excellent serum stability.

Visualizing the Genealogy

[5][10]

Quantitative Comparison of Kinetics

The following table summarizes the reaction rates of various TCO generations against a standard tetrazine (typically 3,6-di(2-pyridyl)-s-tetrazine).

| Derivative | Structure Feature | Rate Constant ( | Stability (Serum/Thiols) | Primary Application |

| TCO (Gen 1) | Unmodified trans-alkene | ~2,000 | Moderate | General labeling, in vitro |

| s-TCO | Fused Cyclopropane | > 100,000 | Low (Isomerizes) | Short-window in vivo imaging |

| d-TCO | Fused Dioxolane | ~ 366,000 | High | Pre-targeting, ADCs |

| Oxo-TCO | Oxygen in ring backbone | ~ 20,000 | High (Hydrophilic) | Aqueous solubility needs |

Note: Rates are solvent-dependent.[10] Values above are typical for aqueous or methanol/water mixtures.

Advanced Application: Click-to-Release

One of the most powerful applications of TCO chemistry is drug uncaging .

The Mechanism

-

Conjugation: A drug is attached to the allylic position of the TCO via a carbamate linker.

-

Click: Tetrazine reacts with the TCO.

-

Release: The resulting dihydropyridazine tautomerizes.[11][12] This electronic rearrangement forces the elimination of the carbamate group, releasing the free amine (the drug) and carbon dioxide.

Why it works: The elimination is driven by the aromatization of the pyridazine core. This allows for the systemic administration of a non-toxic prodrug (TCO-Drug) followed by local activation at a tumor site using a targeted Tetrazine.

Representative Protocol: Synthesis of TCO-NHS Ester

This protocol describes the activation of a TCO-acid for protein labeling, a common entry point for researchers.

Objective: Create an amine-reactive TCO derivative from TCO-carboxylic acid.

Reagents:

-

(E)-cyclooct-4-enecarboxylic acid (TCO-acid)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dry Dichloromethane (DCM)

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of TCO-acid in dry DCM (concentration ~0.1 M) under an inert atmosphere (Argon/Nitrogen).

-

Activation: Add 1.2 eq of NHS and 1.2 eq of EDC.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (stain with KMnO4; TCO is active).

-

Workup: Dilute with DCM, wash with 0.1 M HCl (to remove EDC urea byproduct), then saturated NaHCO3, then brine.

-

Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

Purification: Flash chromatography (Silica, Hexane:EtOAc). Note: Avoid prolonged exposure to silica as acidity can induce isomerization.

-

Storage: Store at -20°C, protected from light.

Self-Validation Check:

-

H-NMR: Verify the retention of the multiplet at ~5.5-6.0 ppm (alkene protons) to ensure no isomerization to cis-cyclooctene occurred during synthesis.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[2][13][14] Journal of the American Chemical Society.[15] Link

-

Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link

-

Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science. Link

-

Versteegen, R. M., et al. (2013). Click-to-release: instantaneous doxorubicin elimination upon tetrazine ligation. Angewandte Chemie International Edition. Link

-

Taylor, M. T., et al. (2011). Controlled release of amines via the bioorthogonal 2-cyanobenzothiazole/cysteine reaction. (Contextual reference on stability comparisons). Journal of the American Chemical Society.[15] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US10434197B2 - Tetrazine-trans-cyclooctene ligation for the rapid construction of radionuclide labeled probes - Google Patents [patents.google.com]

- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]

- 7. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Click-to-Release from trans-Cyclooctenes: Mechanistic Insights and Expansion of Scope from Established Carbamate to Remarkable Ether Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. semanticscholar.org [semanticscholar.org]

Thermodynamic Landscape & Kinetic Trapping of Cyclooct-4-ene-1-carboxylic Acid Isomers

Executive Summary: The Stability-Reactivity Paradox

In the development of Antibody-Drug Conjugates (ADCs) and pre-targeted imaging agents, cyclooct-4-ene-1-carboxylic acid serves as a critical bifunctional linker. Its value lies not in its thermodynamic stability, but in its instability.

The molecule exists primarily as two geometric isomers: the thermodynamically stable (Z)-cis-isomer and the highly strained, kinetically trapped (E)-trans-isomer (TCO). While the cis-isomer represents the thermodynamic ground state, it is chemically inert toward bioorthogonal partners. The trans-isomer, carrying approximately 11–12 kcal/mol of ring strain energy, acts as a "loaded spring," driving the ultra-fast Inverse Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines.

This guide analyzes the thermodynamic hierarchy of these isomers, the structural origins of their stability, and the field-proven protocols for synthesizing and preserving the reactive trans-isomer.

Thermodynamic Hierarchy & Conformational Analysis

Understanding the energy landscape is prerequisite to manipulating these isomers. The cyclooctene ring system is unique because it is the smallest cycloalkene where the trans-isomer is isolable at room temperature, yet it remains significantly destabilized relative to the cis-form.

The Energy Gap

The isomerization from cis to trans is endergonic. The trans-isomer is maintained only by a high kinetic barrier to racemization and isomerization.

| Isomer | Relative Enthalpy ( | Ring Strain Character | Kinetic Stability ( |

| (Z)-Cis (Ground State) | 0 kcal/mol (Reference) | Minimal (Boat-Chair flexibility) | Indefinite |

| (E)-Trans (Reactive) | +11.2 kcal/mol | High (Twisted "Crown" rigidity) | Months (4°C), Hours (Serum) |

| Transition State | ~ +35 kcal/mol | Diradical/Zwitterionic character | N/A |

Conformational Isomerism within TCO

The trans-cyclooct-4-ene-1-carboxylic acid is not a single static structure. The trans-cyclooctene ring adopts a rigid crown conformation (resembling a cyclohexane chair).[1][2] This creates two distinct environments for the carboxylic acid substituent at the C1 position:

-

Pseudo-Equatorial: The carboxyl group extends away from the ring transannular space. This is the thermodynamically preferred conformer for the trans-isomer, minimizing 1,3-diaxial-like steric clashes.

-

Pseudo-Axial: The carboxyl group projects somewhat parallel to the

axis of the ring. This conformer is higher in energy due to transannular steric repulsion.

Crucial Insight for Drug Design: Unlike cyclohexane, where ring flips are rapid, the TCO crown is rigid. The synthesis typically yields a diastereomeric mixture (due to the planar chirality of the alkene and point chirality at C1). However, the equatorial-COOH isomer is generally the major product isolated from flow photochemistry because it minimizes steric strain in the transition state.

Visualization: The Potential Energy Surface

The following diagram illustrates the energy wells and the activation barrier preventing the "loaded spring" (Trans) from relaxing to the "spent shell" (Cis).

Synthesis & Kinetic Trapping Protocol

To access the high-energy trans-isomer, we cannot rely on thermal equilibrium. We must use Singlet-Sensitized Flow Photochemistry . This method drives the system uphill thermodynamically and uses a chemical trap (Silver Nitrate) to prevent back-isomerization.

The "Fox Method" (Flow Chemistry)

This protocol is the industry standard for generating TCOs. It relies on the fact that trans-cyclooctenes form stable coordination complexes with Ag(I) ions, while cis-isomers do not.

Mechanism:

-

Excitation: Methyl benzoate (sensitizer) absorbs UV light (254 nm) and transfers energy to the cis-alkene, generating a singlet diradical intermediate.

-

Relaxation: The intermediate relaxes to a cis/trans mixture.

-

Trapping: The mixture flows over Silica-AgNO

. The trans-isomer binds to Silver; the cis-isomer does not and is recycled.

Detailed Protocol

Note: All steps must be performed in a fume hood with UV shielding.

Reagents:

-

Substrate: Cis-cyclooct-4-ene-1-carboxylic acid (1.0 equiv).

-

Sensitizer: Methyl benzoate (1.1 equiv).

-

Solvent: Methanol/Ether (9:1).

-

Trapping Agent: Silica gel impregnated with 10% w/w AgNO

.

Workflow:

-

Setup: Connect a quartz coil reactor to a pump and a column containing the Ag-Silica.

-

Irradiation: Pump the solution through the UV coil (254 nm low-pressure Hg lamp).

-

Selective Capture: Direct the output through the Ag-Silica column.[2] The trans-isomer stays on the column; the cis-isomer passes through.

-

Recirculation: Loop the cis-rich eluent back into the UV reactor. Run for 8–12 hours.[3]

-

Release: Wash the column with solvent to remove sensitizer. Elute the trans-isomer using a solution of 1M NH

OH or concentrated NaCl (ligand exchange). -

Extraction: Acidify carefully (to pH 4) and extract with DCM.

Experimental Workflow Diagram

Stability in Physiological Conditions[1][4][5]

For drug development professionals, the thermodynamic instability of TCO translates to shelf-life and in vivo risks.

Isomerization Triggers

While the trans-isomer is thermally stable at room temperature (months), it degrades rapidly in the presence of specific biological catalysts. The isomerization back to cis is thermodynamically driven (

-

Thiols: Free cysteine residues (e.g., on Albumin) can attack the strained double bond, catalyzing isomerization via a radical or zwitterionic mechanism.

-

Copper: Cu(I)/Cu(II) proteins can coordinate to the alkene, lowering the activation energy for isomerization.

Stability Data Comparison

| Condition | Stability (Trans-Isomer) | Recommendation |

| Solid State (-20°C) | > 1 Year | Store as solid, under Argon. |

| PBS (pH 7.4, 37°C) | Stable for standard assays. | |

| Mouse Serum (37°C) | Critical: Use "stabilized" TCOs for long circulation. | |

| Acidic Media | Moderate | Avoid strong acids (protonation promotes rearrangement). |

Field Insight: To mitigate serum instability, researchers often modify the position of the carboxylic acid or add steric bulk (e.g., methyl groups) adjacent to the alkene to block thiol attack, though this often trades off some reactivity.

References

-

Royzen, M., et al. "A Photochemical Synthesis of Functionalized Trans-Cyclooctenes." Journal of the American Chemical Society, 2008. Link

-

Darko, A., et al. "Conformationally Strained Trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[1] Chemical Science, 2014.[4] Link

-

Rossin, R., et al. "Trans-Cyclooctene Tag with Improved Properties for Tumor Pretargeting with the Diels-Alder Reaction." Molecular Pharmaceutics, 2013. Link

-

Fox, J. M., et al. "Trans-Cyclooctene: A Stable, Voracious Dienophile for Bioorthogonal Labeling." Accounts of Chemical Research, 2018. Link

-

Sauer, J., et al. "The Diels-Alder Reaction with Inverse Electron Demand." Angewandte Chemie International Edition, 2004. Link

Sources

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. trace.tennessee.edu [trace.tennessee.edu]

An In-depth Technical Guide to the Solubility of Cyclooct-4-ene-1-carboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of cyclooct-4-ene-1-carboxylic acid in various organic solvents. Given the scarcity of published quantitative data for this specific compound, this document emphasizes the fundamental principles and practical methodologies required to generate and interpret solubility profiles.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the feasibility of numerous chemical processes, from reaction kinetics and purification to formulation and bioavailability in drug development. For a molecule like this compound, a versatile building block in organic synthesis, understanding its solubility behavior is paramount for optimizing experimental conditions and ensuring process scalability.

This compound (C₉H₁₄O₂) is a bifunctional molecule containing a nonpolar cyclooctene ring and a polar carboxylic acid group.[1] This amphiphilic nature suggests a nuanced solubility profile, with miscibility being highly dependent on the properties of the chosen solvent. This guide will equip the reader with the necessary tools to navigate these complexities.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | [2] |

| Appearance | White to Light yellow to Light orange powder to lump; also described as a yellow oil | [3] |

| Boiling Point | 118-120 °C (at 0.4 Torr) | [2] |

| pKa (predicted) | 4.74 ± 0.10 | [2] |

The presence of the carboxylic acid moiety, with a predicted pKa of 4.74, indicates that the compound is a weak acid.[2] This has significant implications for its solubility in acidic and basic media, a principle that can be exploited in extraction and purification processes. The general rule of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is governed by two main factors: the enthalpy of fusion (the energy required to break the crystal lattice) and the enthalpy of mixing (the energy change when solute and solvent molecules interact). For a molecule to dissolve, the Gibbs free energy of the system must decrease.

Solvent Polarity and Intermolecular Forces

The polarity of both the solute and the solvent plays a crucial role. Solvents can be broadly classified as:

-

Polar Protic: Solvents that can donate hydrogen bonds (e.g., alcohols, water). These are expected to be effective solvents for this compound due to the potential for hydrogen bonding with the carboxylic acid group.

-

Polar Aprotic: Solvents with a significant dipole moment but no O-H or N-H bonds (e.g., acetone, ethyl acetate, DMSO). These can act as hydrogen bond acceptors.

-

Nonpolar: Solvents with low dielectric constants and no significant dipole moment (e.g., hexane, toluene). The solubility of this compound is expected to be limited in these solvents due to the polarity of the carboxylic acid group.

Predictive Models for Solubility

While experimental determination is the gold standard, several thermodynamic models can be used to predict solubility. These models are particularly useful for screening potential solvents and for gaining a deeper understanding of the system's thermodynamics.

-

UNIQUAC (Universal Quasi-Chemical): This model uses group contribution methods to estimate activity coefficients based on the molecular structure of the solute and solvent.[4] It is a second-generation activity coefficient model that includes an entropy term in its expression for the excess Gibbs energy.[4]

-

NRTL (Non-Random Two-Liquid): The NRTL model is another activity coefficient model that is widely used for describing the phase behavior of chemical mixtures.[4] Both UNIQUAC and NRTL are correlative models, meaning they are often fitted to experimental data to determine a set of parameters for a given system.[5]

These models can be complex to implement without specialized software, but they offer powerful predictive capabilities. The choice of model often depends on the specific system and the availability of interaction parameters.[6][7]

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of this compound is crucial for obtaining reliable and reproducible data.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using a simple, systematic procedure.[8][9] This method provides a qualitative understanding of the compound's acid-base properties and general solubility characteristics.

Caption: Shake-flask method for quantitative solubility determination.

Detailed Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time. [10]3. Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant (the saturated solution) is then carefully removed, ensuring no solid particles are transferred. Centrifugation can be used to facilitate this separation.

-

Quantification: The concentration of this compound in the supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often a good choice for this type of compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

Data Reporting: Solubility is typically reported in units of mg/mL, g/100 mL, or mol/L at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility ( g/100 mL) |

| Hexane | Nonpolar | Low | To be determined |

| Toluene | Nonpolar (aromatic) | Low to Moderate | To be determined |

| Dichloromethane | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Isopropanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | Very High | To be determined |

| Methanol | Polar Protic | Very High | To be determined |

| Water | Polar Protic | Low | To be determined |

Synthesis and Purification Considerations

The purity of the this compound used for solubility studies is critical. Impurities can significantly affect the measured solubility.

Synthesis

A common synthesis route involves the reaction of a suitable precursor followed by acidification to yield the carboxylic acid as a yellow oil. [3]The product is then typically extracted with an organic solvent like diethyl ether. [3]

Purification

Purification can be achieved through various techniques, including:

-

Distillation: Given its boiling point, vacuum distillation can be an effective method for purifying the compound.

-

Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent system can be used to remove impurities. [11]* Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

References

-

ChemSynthesis. (2025, May 20). 4-cyclooctene-1-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. Synthesis of cyclo-oct-4-ene-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (4Z)-1-methylthis compound. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

-

Beronja, A. et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (2023, August 31). Solubility of Organic Compounds.

-

Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

-

Unknown. (n.d.). Electrolyte UNIQUAC-NRF model to study the solubility of acid gases in alkanolamines. Retrieved from [Link]

-

Wikipedia. (n.d.). UNIQUAC. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature- dependent NRTL-SAC model. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of long-chain carboxylic acids and alcohols.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Cyclooctene-1-carboxylic acid | 4103-10-0 [amp.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. UNIQUAC - Wikipedia [en.wikipedia.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. EP0064021A1 - Method for synthesis of long-chain carboxylic acids and alcohols - Google Patents [patents.google.com]

safety data sheet (SDS) and handling of CAS 4132-72-3

An In-depth Technical Guide to the Safety, Handling, and Application of 1-Isopropyl-2,5-dimethylbenzene (CAS 4132-72-3).[1]

Executive Summary

1-Isopropyl-2,5-dimethylbenzene (CAS 4132-72-3), also known as 2,5-Dimethylcumene or 2-Isopropyl-p-xylene , is a specialized aromatic hydrocarbon intermediate used in organic synthesis and drug development.[1][2][3] While structurally related to common solvents like xylene and cumene, its specific substitution pattern imparts unique physicochemical properties and safety risks—most notably the potential for peroxide formation due to the benzylic tertiary carbon.

This guide addresses the critical gap in standardized safety protocols for this specific isomer. It synthesizes data from global chemical safety repositories (NIST, PubChem) and industrial hygiene standards to provide a self-validating handling framework for researchers.

Part 1: Chemical Identity & Physicochemical Profile[1][4][5]

Understanding the physical constants is the first step in designing safe experimental apparatus. The high boiling point relative to its flash point places it in a specific combustibility category that requires precise temperature control during synthesis.

Table 1: Physicochemical Specifications